molecular formula C16H17NO2 B502970 N-(tetrahydro-2-furanylmethyl)-2-naphthamide

N-(tetrahydro-2-furanylmethyl)-2-naphthamide

Cat. No.: B502970
M. Wt: 255.31g/mol
InChI Key: LDDSVOVKZRUNRQ-UHFFFAOYSA-N
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Description

N-(tetrahydro-2-furanylmethyl)-2-naphthamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthamide core linked to a tetrahydro-2-furanylmethyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydro-2-furanylmethyl)-2-naphthamide typically involves the reaction of 2-naphthoic acid with tetrahydro-2-furanylmethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydro-2-furanylmethyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the naphthamide core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced naphthamide derivatives.

    Substitution: Formation of substituted naphthamide derivatives.

Mechanism of Action

The mechanism of action of N-(tetrahydro-2-furanylmethyl)-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(tetrahydro-2-furanylmethyl)benzamide
  • N-(tetrahydro-2-furanylmethyl)-1-octanamine
  • N-(tetrahydro-2-furanylmethyl)-2-furamide

Uniqueness

N-(tetrahydro-2-furanylmethyl)-2-naphthamide stands out due to its unique naphthamide core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)naphthalene-2-carboxamide

InChI

InChI=1S/C16H17NO2/c18-16(17-11-15-6-3-9-19-15)14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15H,3,6,9,11H2,(H,17,18)

InChI Key

LDDSVOVKZRUNRQ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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